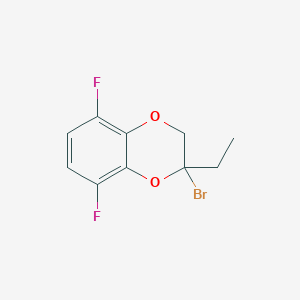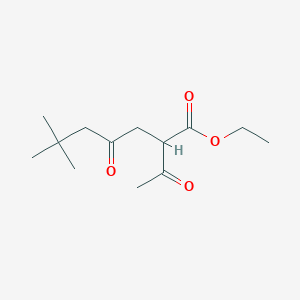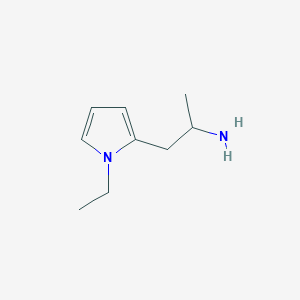
methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group attached to the pyrrole ring and a methylpentanoate ester group. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate typically involves the reaction of 2-formylpyrrole with methyl 4-methylpentanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)-4-methylpentanoate.
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoate.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it has been shown to interact with the catalytic site of enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate: Similar structure but with a propanoate ester group instead of a methylpentanoate group.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Contains an acetate ester group.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)butanoate: Contains a butanoate ester group.
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylpentanoate group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
methyl 2-(2-formylpyrrol-1-yl)-4-methylpentanoate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)7-11(12(15)16-3)13-6-4-5-10(13)8-14/h4-6,8-9,11H,7H2,1-3H3 |
Clave InChI |
WKNDIVOAKRQKED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)OC)N1C=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)


![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
![7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13203746.png)
